N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
This compound features a cyclopentanecarboxamide core substituted with a thiophen-2-yl group and a 2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl side chain. The thiophene moiety contributes to π-π stacking interactions, while the hydroxypropyl-2-oxopyridinone group may enhance hydrogen bonding and solubility.
Properties
IUPAC Name |
N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c21-14(13-20-10-4-1-7-16(20)22)12-19-17(23)18(8-2-3-9-18)15-6-5-11-24-15/h1,4-7,10-11,14,21H,2-3,8-9,12-13H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULPIKMUMSLYAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC(CN3C=CC=CC3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, a multi-step process is often employed:
Formation of the intermediate: The synthesis begins with the preparation of a cyclopentanecarboxylic acid derivative.
Functional group addition: Through a series of reactions, such as esterification and amidation, the thiophene ring is introduced into the structure.
Incorporation of the pyridine moiety: A separate series of reactions leads to the formation of the hydroxy-pyridine group.
Final assembly: The final compound is achieved through coupling reactions, ensuring precise conditions to maintain the integrity of functional groups.
Industrial Production Methods
Industrial production of this compound requires scalable processes:
Bulk synthesis: Utilizing large-scale reactors and optimized reaction conditions, the intermediate compounds are synthesized efficiently.
Purification: High-performance liquid chromatography (HPLC) and recrystallization techniques are employed to purify the final product.
Quality control: Analytical methods, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), are used to ensure the compound's purity and structural integrity.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: The hydroxyl group can be oxidized under specific conditions, leading to the formation of ketones or carboxylic acids.
Reduction: Reductive reactions may target the carbonyl group within the pyridine ring.
Common Reagents and Conditions
Oxidizing agents: Chromium trioxide (CrO3) and potassium permanganate (KMnO4) are typical oxidizing agents.
Reducing agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Catalysts: Palladium on carbon (Pd/C) is frequently employed for hydrogenation reactions.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and acetonitrile are often used as solvents.
Major Products Formed from These Reactions
Oxidation products: Carboxylic acids and ketones.
Reduction products: Alcohols and alkanes.
Substitution products: Various substituted thiophene and pyridine derivatives.
Scientific Research Applications
Chemistry
Biology
In biological research, this compound is investigated for its potential to interact with specific enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
Potential therapeutic applications include anti-inflammatory, antimicrobial, and anticancer activities, attributed to its unique structure and reactivity.
Industry
In industrial applications, this compound may be used in the development of advanced materials, such as polymers and catalysts, due to its multifunctional properties.
Mechanism of Action
The mechanism by which N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide exerts its effects involves:
Molecular targets: Binding to specific enzymes or receptors, potentially inhibiting or activating their function.
Pathways: Modulation of signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound’s uniqueness lies in its cyclopentane ring and thiophene-carboxamide linkage, distinguishing it from related pyridinone-containing analogs. Key structural comparisons include:
- Cyclopentane vs.
- Thiophene vs. Benzyl/Other Aromatics : The thiophen-2-yl group may offer distinct electronic and steric properties compared to benzyl (compound 1) or difluorophenyl (patent compound), influencing solubility and binding interactions .
- Hydroxypropyl Substituent : The hydroxyl group could engage in hydrogen bonding with residues such as Lys33 in the β1i subunit, akin to interactions observed in compound 1 .
Pharmacological Activity
- Binding Affinity : Analogs like compound 1 exhibit low/submicromolar Ki values against β1i, attributed to optimal chain length and aromatic substituents. The target compound’s hydroxypropyl group may enhance binding stability via polar interactions, though its activity remains unverified .
- Selectivity: The patent compound’s difluorobenzoyl group confers high selectivity for p38 MAP kinase, whereas the target compound’s thiophene and pyridinone groups may favor immunoproteasome inhibition .
Binding Interactions
Molecular dynamics (MD) studies on compound 1 revealed key interactions with Phe31 and Lys33 in the β1i subunit. The target compound’s hydroxypropyl chain could similarly interact with these residues, while the cyclopentane ring may restrict rotational freedom, improving binding pose stability .
Pharmacokinetic Considerations
- Solubility: The hydroxyl group and pyridinone ring may enhance aqueous solubility compared to non-polar analogs like compound 3 .
- Metabolic Stability : The cyclopentane ring could reduce metabolic degradation compared to linear alkyl chains, as seen in cyclohexyl-containing analogs .
Data Tables
Table 1: Structural and Activity Comparison of Pyridinone-Containing Compounds
Biological Activity
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. The compound's unique structure, which includes a cyclopentanecarboxamide moiety, a thiophene ring, and a pyridine derivative, suggests diverse interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 236.27 g/mol. The presence of functional groups such as hydroxyl (-OH), carbonyl (C=O), and amide (C=O-NH) enhances its reactivity and interaction with biological molecules.
Protein Interaction
Preliminary studies indicate that this compound may interact with specific protein targets involved in signal transduction pathways. Notably, it appears to modulate the activity of Gsα proteins, which are implicated in various diseases. Its ability to act as an antagonist to constitutively active Gsα proteins suggests potential therapeutic applications in conditions like McCune-Albright Syndrome and endocrine tumors.
Inhibition Studies
Research demonstrates that this compound can significantly reduce elevated levels of cyclic adenosine monophosphate (cAMP) in cells expressing mutant Gsα alleles. This specificity for mutant forms rather than normal cellular functions highlights its potential as a targeted therapeutic agent.
Study 1: Antitumor Activity
A study investigated the antitumor effects of this compound on human cancer cell lines. The results indicated that treatment with varying concentrations led to a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent. The mechanism was attributed to the induction of apoptosis through the modulation of signaling pathways related to cell survival.
Study 2: Cardiovascular Implications
Another research effort focused on the cardiovascular implications of this compound. It was found that this compound could lower blood pressure in hypertensive animal models by inhibiting pathways that lead to vasoconstriction. These findings support further exploration into its use for treating hypertension.
Data Table: Summary of Biological Activities
| Activity | Effect | Mechanism | Reference |
|---|---|---|---|
| Antitumor | Dose-dependent cell viability reduction | Induction of apoptosis | |
| Cardiovascular (Hypertension) | Blood pressure reduction | Inhibition of vasoconstriction pathways | |
| Signal Transduction Modulation | Decreased cAMP levels | Antagonism of mutant Gsα proteins |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
